Propanamide, 3,3'-thiobis[N-(phenylmethyl)-
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Overview
Description
Propanamide, 3,3’-thiobis[N-(phenylmethyl)- is a chemical compound with the molecular formula C20H24N2O2S It is known for its unique structure, which includes a thiobis linkage connecting two propanamide groups, each substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3’-thiobis[N-(phenylmethyl)- typically involves the reaction of 3,3’-thiodipropionic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Propanamide, 3,3’-thiobis[N-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3,3’-thiobis[N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thiobis linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenylmethyl groups.
Scientific Research Applications
Propanamide, 3,3’-thiobis[N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 3,3’-thiobis[N-(phenylmethyl)- involves its interaction with specific molecular targets. The thiobis linkage and phenylmethyl groups play a crucial role in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3’-Thiodipropionamide: Similar structure but lacks the phenylmethyl groups.
Thiodipropionic acid: Contains the thiobis linkage but lacks the amide groups.
Benzylamine derivatives: Similar in having the phenylmethyl group but differ in the rest of the structure.
Uniqueness
Propanamide, 3,3’-thiobis[N-(phenylmethyl)- is unique due to its combination of the thiobis linkage and phenylmethyl-substituted propanamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
105596-07-4 |
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Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-benzyl-3-[3-(benzylamino)-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H24N2O2S/c23-19(21-15-17-7-3-1-4-8-17)11-13-25-14-12-20(24)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) |
InChI Key |
AYQMPZWLCZDJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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